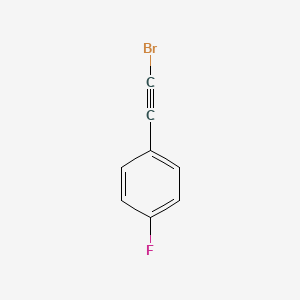

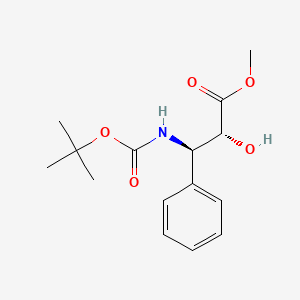

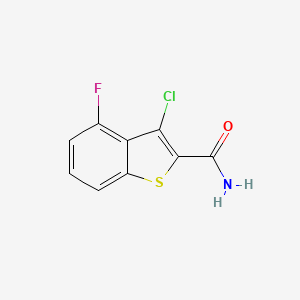

![molecular formula C14H16N2O4S B3175772 Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate CAS No. 959264-29-0](/img/structure/B3175772.png)

Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate

Vue d'ensemble

Description

The compound “Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate” is a complex organic molecule that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s known for its wide range of biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzimidazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Applications De Recherche Scientifique

Molecular Stability and Docking Studies

Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate, and similar derivatives, have been studied for their molecular stability, conformation, and binding affinities in the context of cancer research. One study focused on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, utilizing density functional theory and molecular docking to explore their interactions with the EGFR binding pocket. This research highlighted the compound's potential anti-cancer activity due to specific intermolecular hydrogen bonding patterns and significant binding affinity, suggesting a promising application in targeted cancer therapy (Karayel, 2021).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of compounds structurally related to this compound have been explored. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited selective antibacterial potency against Helicobacter spp., highlighting the compound's potential as a narrow-spectrum antibacterial agent. This research points to the possibility of utilizing similar compounds for the development of new antimicrobial agents with specificity towards certain bacterial species (Kühler et al., 2002).

Synthesis of Heterocycles

This compound can serve as a precursor in the synthesis of various heterocyclic compounds. Research has demonstrated the compound's versatility in generating a diverse set of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, using rhodium(II) or copper(II) catalyzed reactions. These heterocycles have broad applications, ranging from pharmaceuticals to materials science, indicating the compound's importance in synthetic organic chemistry (Honey et al., 2012).

Corrosion Inhibition

Another significant application area is in the field of corrosion inhibition. Benzimidazole derivatives, structurally related to this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Such compounds are vital in protecting industrial machinery and infrastructure from corrosive damage, thereby extending their service life and reducing maintenance costs. The specificity of interaction with metal surfaces and the formation of protective layers are key mechanisms underlying their corrosion inhibition properties (Yadav et al., 2013).

Mécanisme D'action

Target of Action

It’s worth noting that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-3-20-13(18)6-9(17)8-21-14-15-11-5-4-10(19-2)7-12(11)16-14/h4-5,7H,3,6,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNNKYOAVIRAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

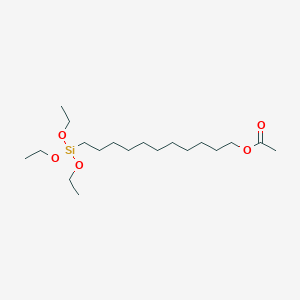

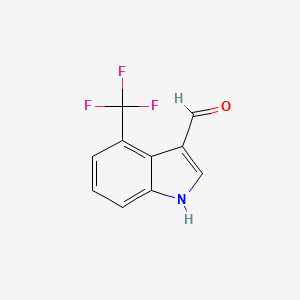

![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)

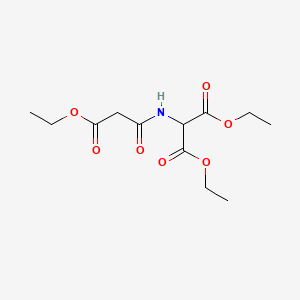

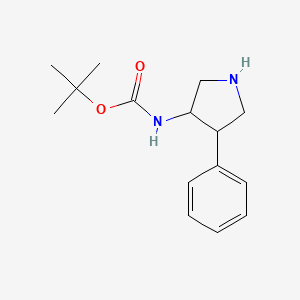

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

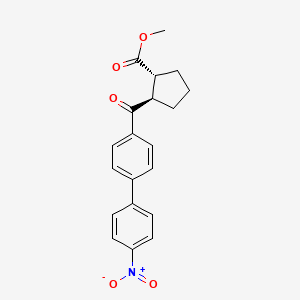

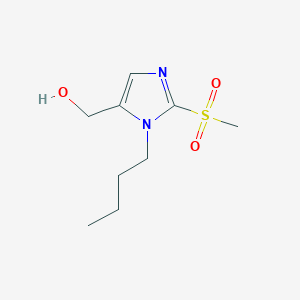

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)